molecular formula C13H10N2O5 B145665 N-Hydroxythalidomide CAS No. 126663-38-5

N-Hydroxythalidomide

Cat. No.: B145665
CAS No.: 126663-38-5
M. Wt: 274.23 g/mol
InChI Key: ATCLIPYVSYRXGS-UHFFFAOYSA-N
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Description

N-Hydroxythalidomide is a structural derivative of thalidomide (C₁₃H₁₀N₂O₄), where a hydroxyl group (-OH) is introduced to the glutarimido ring nitrogen (Figure 1) . Unlike thalidomide, which is infamous for its teratogenicity in humans, this compound demonstrated enhanced teratogenic effects in chicken embryos (28–46% malformations vs. 20–23% for thalidomide) .

Properties

CAS No.

126663-38-5

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

2-(1-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C13H10N2O5/c16-10-6-5-9(13(19)15(10)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9,20H,5-6H2

InChI Key

ATCLIPYVSYRXGS-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)O

Canonical SMILES

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)O

Synonyms

N-hydroxythalidomide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thalidomide (C₁₃H₁₀N₂O₄)
  • Structural Differences : Thalidomide contains a phthalimide and glutarimide ring without hydroxylation.
  • Pharmacological Effects: Known for immunomodulatory and anti-angiogenic properties but carries severe teratogenic risks in humans .
  • Species-Specific Activity : Teratogenic in humans and rabbits but less potent in chicken embryos compared to N-hydroxythalidomide .
N-Methoxythalidomide (Compound 44)
  • Structural Differences : Methoxy (-OCH₃) group replaces the hydroxyl in this compound.
  • Stability : The methoxy group may reduce metabolic activation, contrasting with this compound’s reactivity .
Thalidomide Analogs with Modified Phthalimide Rings
  • Examples : Compounds 33–48 () retain the phthalimide ring but alter the glutarimide moiety.
  • Activity: Most are non-teratogenic in rabbits. Notably, compounds 36 and 37 are used as pesticides, highlighting reduced toxicity in this subclass .
Thalidomide-Linker Derivatives (e.g., Thalidomide-O-amido-PEG1-C2-NH₂ hydrochloride)
  • Structural Differences : Incorporate polyethylene glycol (PEG) or alkyl chains for drug delivery applications.
  • Function: Used in nanotechnology and targeted drug release; molecular weight (454.86 g/mol) and solubility differ significantly from this compound .

Key Comparative Data

Table 1: Teratogenicity and Structural Comparison

Compound Species Tested Teratogenic Activity Key Structural Feature
Thalidomide Human, Rabbit, Chicken High (human/rabbit) Phthalimide + glutarimide
This compound Rabbit, Chicken High (chicken only) Glutarimide N-hydroxylation
N-Methoxythalidomide Rabbit Inactive Glutarimide N-methoxylation
Thalidomide-PEG1-C2-NH₂ In vitro studies Non-teratogenic PEG linker + amine functionalization

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Stability Notes
Thalidomide C₁₃H₁₀N₂O₄ 258.23 Hydrolytically labile
This compound C₁₃H₁₁N₂O₅ 275.24 Susceptible to conjugation
N-Hydroxyphthalimide C₈H₅NO₃ 163.13 Catalytic oxidant (non-teratogenic)

Mechanistic Insights and Stability

  • In Vitro Stability : highlights comparative studies on this compound’s stability, suggesting its reactivity differs from analogs like N-methoxythalidomide.
  • Species Discrepancies : Higher teratogenicity in chicken embryos vs. rabbits underscores the role of metabolic pathways and embryonic receptor interactions .

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